molecular formula C6H2Cl2F2 B3189904 1,4-Dichloro-2,3-difluorobenzene CAS No. 36556-38-4

1,4-Dichloro-2,3-difluorobenzene

Cat. No.: B3189904
CAS No.: 36556-38-4
M. Wt: 182.98 g/mol
InChI Key: QDHPLDUYQJGJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dichloro-2,3-difluorobenzene is a high-purity, halogenated aromatic compound offered specifically for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in nucleophilic aromatic substitution reactions, where the strategic placement of halogen atoms allows for selective, step-wise functionalization. Its molecular structure makes it a valuable precursor for constructing complex organic molecules. Potential research applications include use as a building block in pharmaceutical discovery for creating active ingredients, in materials science for the development of advanced polymers or liquid crystals, and in agrochemical research for synthesizing novel compounds. As a key intermediate, it enables researchers to explore new chemical entities and optimize synthetic pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment (PPE) under standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dichloro-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHPLDUYQJGJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301338
Record name 1,4-Dichloro-2,3-difluorobenzene
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Molecular Weight

182.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-38-4
Record name 1,4-Dichloro-2,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36556-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2,3-difluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Halogenated Aromatics in Modern Synthetic Chemistry

Halogenated aromatic hydrocarbons are fundamental building blocks in modern synthetic chemistry, serving as versatile intermediates and precursors for a wide array of complex organic molecules. researchgate.netiloencyclopaedia.org Their utility stems from the unique electronic properties conferred by the halogen substituents, which can influence the reactivity and stability of the aromatic ring. researchgate.net

In the pharmaceutical industry, the incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a common strategy to enhance their pharmacological profiles. researchgate.nettutorchase.com Halogenation can improve a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion in the body. tutorchase.com Furthermore, halogens can increase the binding affinity of a drug to its target enzyme or receptor and improve its metabolic stability, leading to a longer shelf life and increased efficacy. researchgate.nettutorchase.com Many halogenated compounds are used in the synthesis of pharmaceuticals, including anticancer drugs. researchgate.net

Beyond pharmaceuticals, halogenated aromatics are crucial in the development of agrochemicals, such as pesticides and fungicides. researchgate.netiloencyclopaedia.org For instance, dichlorobenzenes are used as insecticides and fumigants. iloencyclopaedia.org In materials science, these compounds are precursors to advanced materials like conjugated polymers, organic semiconductors, and optoelectronic materials. researchgate.netnumberanalytics.com They are also used in the production of dyes, pigments, and specialty polymers. iloencyclopaedia.orgnumberanalytics.com The C-X bond (where X is a halogen) in aryl halides is highly polarized, making them excellent substrates for cross-coupling reactions and nucleophilic aromatic substitutions, which are foundational reactions in organic synthesis. researchgate.net

Historical Development and Evolution of Fluoroaromatic Chemistry

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. nih.gov The first synthesis of an organofluorine compound, methyl fluoride (B91410), was reported in 1835. nih.gov The journey to understanding and utilizing fluoroaromatic compounds has been marked by significant milestones and challenges.

Early attempts to directly fluorinate aromatic compounds with elemental fluorine in the 19th and early 20th centuries were often met with violent and explosive reactions due to the extreme reactivity of fluorine. nih.gov A major breakthrough came in 1927 with the development of the Schiemann reaction, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium fluoroborates. nih.govoriprobe.com This reaction remains in use for the synthesis of fluoroaromatic compounds. nih.gov Another key development was the halogen exchange (HALEX) process, first reported in 1936, where chlorine atoms on an aromatic ring could be replaced with fluorine using potassium fluoride. nih.gov

The Second World War spurred the large-scale production of fluorine for the Manhattan Project, where it was used to produce uranium hexafluoride for uranium isotope separation. wikipedia.org This industrial-scale experience with handling fluorine paved the way for the commercialization of fluorochemicals by companies like DuPont, leading to the development of iconic materials such as Teflon (polytetrafluoroethylene) and Freon (refrigerant gases). wikipedia.orgalfa-chemistry.com

The latter half of the 20th century and the beginning of the 21st century have seen the development of more sophisticated and selective fluorination methods, including electrochemical fluorination and the use of various electrophilic and nucleophilic fluorinating agents. numberanalytics.com These advancements have enabled the synthesis of a vast array of complex fluoroaromatic compounds with diverse applications. numberanalytics.com

Challenges and Opportunities in the Research of Dichloro Difluorobenzene Isomers

The synthesis of specific isomers of dichloro-difluorobenzene, such as 1,4-dichloro-2,3-difluorobenzene, presents significant challenges for synthetic chemists. Controlling the regioselectivity of halogenation reactions on an aromatic ring is often difficult, leading to mixtures of isomers that can be challenging to separate. acs.org For example, the direct chlorination of o-difluorobenzene can yield a mixture of products, including 1-chloro-2,3-difluorobenzene (B1304198) and various dichloro-difluorobenzene isomers. google.com

The development of selective synthetic routes is a key area of research. This often involves multi-step processes and the use of specific catalysts and reaction conditions to favor the formation of the desired isomer. google.comchemicalbook.com For instance, the synthesis of 1,3-difluorobenzene (B1663923), an important intermediate, can be achieved through the catalytic elimination of halogen from a 1,3-difluorohalobenzene. google.com

Despite the synthetic hurdles, the unique properties of dichloro-difluorobenzene isomers create opportunities for their use in various applications. These compounds serve as valuable building blocks for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science industries. ontosight.ai The specific substitution pattern of the halogen atoms can fine-tune the electronic and steric properties of the molecule, making it a tailored precursor for a specific target. The ongoing research into the synthesis and reactivity of these isomers is driven by the potential to create novel compounds with enhanced performance characteristics.

Interdisciplinary Research Landscape for Halogenated Organic Compounds

Regioselective Synthesis of Fluorinated and Chlorinated Benzenes

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the position of incoming substituents. This regioselectivity is governed by the electronic properties of the functional groups already present on the benzene ring.

Strategies for Directed Halogenation

Direct halogenation of benzene or even dichlorobenzene is generally unsuitable for producing the this compound isomer with high yield and purity. Electrophilic aromatic substitution, the primary mechanism for halogenation, is directed by existing substituents. masterorganicchemistry.com Halogens are deactivating yet ortho-, para-directing groups. youtube.com This means that while they slow down the reaction rate compared to unsubstituted benzene, they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

A multi-step synthesis starting from a carefully chosen precursor is therefore essential to overcome the challenges of directing multiple halogen atoms to specific, and sometimes sterically hindered, positions. The strategy involves introducing functional groups that can be later converted into the desired halogen atoms, thereby building the substitution pattern in a controlled, stepwise manner.

Precursor Design and Derivatization Approaches

The design of a synthetic route hinges on the selection of an appropriate starting material and a sequence of reactions that introduce the chloro and fluoro groups in the correct positions. Amino (-NH₂) and nitro (-NO₂) groups are particularly valuable in this context due to their strong directing effects and their transformability into other functional groups.

Nitro groups are strong deactivating and meta-directing groups in electrophilic aromatic substitution. They can be introduced onto a benzene ring via nitration and subsequently reduced to form an amino group. The amino group is a powerful activating, ortho-, para-directing group. More importantly, the amino group is the gateway to diazotization reactions, which are exceptionally versatile for introducing a wide range of substituents, including halogens. ncert.nic.in

A plausible synthetic pathway could start with a precursor like 1,2-difluorobenzene (B135520) or a dichloronitrobenzene, where subsequent nitration, reduction, and diazotization steps are used to install the remaining halogens.

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C). weebly.comgoogle.com These diazonium salts are highly useful intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas) and can be replaced by various nucleophiles. utrgv.edu

The Sandmeyer reaction is a classic and widely used method to replace the diazonio group with a chloro or bromo substituent by treating the diazonium salt with a copper(I) halide (e.g., CuCl or CuBr). wikipedia.orgbyjus.comnih.gov This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com

For the introduction of fluorine, the Balz-Schiemann reaction is the traditional method. masterorganicchemistry.com In this process, the diazonium salt is treated with fluoroboric acid (HBF₄). This forms an aryl diazonium tetrafluoroborate (B81430) salt, which is often stable enough to be isolated. Upon gentle heating, this salt decomposes to yield the aryl fluoride (B91410), nitrogen gas, and boron trifluoride. masterorganicchemistry.comoriprobe.com Modern variations may use other fluoride sources like HF/pyridine. acs.org

A hypothetical, though chemically sound, pathway to this compound could involve the diazotization of a precursor like 3,4-dichloro-2-fluoroaniline, followed by a Balz-Schiemann reaction to introduce the final fluorine atom.

Table 1: Hypothetical Synthesis via Diazotization

Step Reactant Reagents Product Reaction Type
1 3,4-Dichloro-2-fluoroaniline 1. NaNO₂, HCl (aq), 0-5°C 3,4-Dichloro-2-fluorobenzenediazonium chloride Diazotization

Halogen Exchange Reactions (Halex) in Synthesis

Halogen Exchange (Halex) reactions provide an alternative route for synthesizing fluorinated aromatic compounds. This method involves the substitution of a chlorine or bromine atom on an aromatic ring with fluorine. The reaction typically requires high temperatures (170°C to 250°C) and is often carried out in the presence of a fluoride salt, such as potassium fluoride (KF), and a phase-transfer catalyst or in a high-boiling polar aprotic solvent. google.com

For the synthesis of this compound, a potential precursor could be 1,2,3,4-tetrachlorobenzene. By carefully controlling the reaction conditions, it might be possible to selectively exchange two of the chlorine atoms for fluorine to yield the desired product. The success of such a reaction depends heavily on the relative reactivity of the different chlorine atoms on the ring.

Table 2: Typical Conditions for Halogen Exchange (Halex) Reactions

Parameter Condition Reference
Fluoride Source Potassium Fluoride (KF), Cesium Fluoride (CsF) google.com
Catalyst Phase-transfer catalysts (e.g., quaternary phosphonium (B103445) salts) google.com
Solvent Polar aprotic solvents (e.g., DMSO, Sulfolane) google.com

Novel Catalytic Systems in the Synthesis of Dichloro-difluorobenzenes

Modern organic synthesis has seen the development of advanced catalytic systems that offer milder reaction conditions, higher selectivity, and broader substrate scope for halogenation reactions. While classical methods like the Sandmeyer and Balz-Schiemann reactions are robust, research continues to find more efficient catalysts.

Recent advancements in Sandmeyer-type reactions include the use of improved copper catalysts, sometimes in combination with specific ligands, to enhance reaction efficiency and yield. nih.gov

Furthermore, transition-metal-catalyzed reactions, particularly those using palladium, have emerged as powerful tools for forming carbon-halogen bonds. rsc.org Palladium-catalyzed cross-coupling reactions or C-H activation/fluorination strategies represent the forefront of aromatic fluorination. These methods can involve the use of novel fluorinating agents in conjunction with a palladium catalyst to directly install a fluorine atom onto an aromatic ring, sometimes avoiding the need for a pre-functionalized starting material like an amine. rsc.org For example, catalytic aromatic fluorination can be achieved via reductive elimination from a Pd(II) or Pd(IV) center.

Table 3: Examples of Novel Catalytic Systems in Aromatic Halogenation

Catalyst System Reaction Type Application Reference
CuBr/CuBr₂ with Dibenzo-18-crown-6 Sandmeyer Bromination Synthesis of aryl bromides from diazonium salts nih.gov
[(COD)Pd(CH₂TMS)₂] with BrettPhos and AgF Catalytic Fluorination Conversion of aryl bromides to aryl fluorides rsc.org

These advanced catalytic methodologies, while not all being explicitly documented for the synthesis of this compound, offer promising future avenues for the efficient and selective production of this and other complex halogenated aromatic compounds.

Metal-Mediated Halogenation and Fluorination

Traditional methods for the synthesis of fluorinated aromatic compounds often require harsh reaction conditions, stoichiometric amounts of toxic reagents, and may suffer from poor regioselectivity. beilstein-journals.org Modern metal-mediated and catalyzed reactions offer powerful alternatives for the introduction of fluorine and other halogens onto an aromatic ring with greater control and efficiency.

The synthesis of this compound can be approached by introducing the halogen atoms onto a pre-existing benzene ring or a precursor molecule. One key precursor is 2,3-difluorohydroquinone. ucla.edu The synthesis of such precursors often involves metal-mediated steps. For instance, silver (Ag) and copper (Cu) salts are known to mediate fluorination reactions. Silver-mediated fluorination of arylboronic acids and copper-mediated nucleophilic fluorination of aryl stannanes are examples of such transformations that can provide access to fluorinated building blocks. researchgate.net

A plausible synthetic route to a dichlorodifluorobenzene isomer involves a sequence starting from a commercially available substituted benzonitrile, proceeding through nitration, selective reduction, diazotisation, and ultimately chlorination, a process where metal catalysts like Palladium on carbon (Pd/C) are used for hydrogenation steps. researchgate.net Similarly, the preparation of difluorobenzenes can be achieved via a multi-step process starting from a dichlorobenzoyl chloride, which is fluorinated, converted back to the acid chloride, hydrogenated to the aldehyde, and finally decarbonylated. google.com These multi-step syntheses highlight the complexity and reliance on various reagents, including metal-based catalysts for specific transformations.

Transition Metal Catalysis for Controlled Functionalization

Once the this compound scaffold is obtained, transition metal catalysis provides a versatile toolkit for its further functionalization. These methods allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds, which is essential for creating more complex molecules. rsc.org Palladium (Pd) and copper (Cu) are the most commonly employed transition metals for these transformations due to their high efficiency. beilstein-journals.org

Cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for modifying aryl halides. For example, the palladium-catalyzed trifluoromethylation of aryl chlorides using a nucleophilic CF₃ source demonstrates the ability to introduce fluorinated groups under mild conditions with good functional group tolerance. beilstein-journals.org The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, has been successfully used on a 1,4-bis(trifluoromethanesulfonate)-2,3-difluorobenzene substrate, demonstrating the feasibility of such reactions on highly functionalized difluorobenzene rings. ucla.edu

Another rapidly advancing area is the direct C-H functionalization of arenes. nih.govresearchgate.net This strategy avoids the need for pre-functionalized substrates, such as aryl halides or triflates, thereby improving step and atom economy. nih.gov While challenging, methods are being developed for the distal C-H functionalization of aromatic rings, allowing for the introduction of new groups at specific positions guided by the electronic properties of the existing substituents or through the use of directing groups. nih.govresearchgate.net For a molecule like this compound, the electronic effects of the four halogen substituents would direct incoming electrophiles or dictate the site of metalation in C-H activation pathways.

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. jocpr.comnih.gov

Continuous Flow Reactor Methodologies in Halogenated Arene Synthesis

Continuous flow chemistry has emerged as a superior technology for conducting halogenation reactions, which are often fast, highly exothermic, and involve toxic or corrosive reagents like elemental halogens (X₂) or hydrogen halides (HX). researchgate.netrsc.orgsioc-journal.cn Performing these reactions in traditional batch reactors can pose significant safety risks and lead to selectivity issues due to poor control over reaction temperature and mixing. researchgate.netsioc-journal.cn

Flow reactors, with their high surface-area-to-volume ratio, enable excellent heat transfer and precise temperature control, mitigating the risk of thermal runaways. rsc.org Reagents can be dosed accurately, including in gas-liquid reactions, and hazardous chemicals can be generated in-situ on demand and quenched in-line, significantly enhancing process safety. rsc.orgresearchgate.net These features make flow chemistry particularly well-suited for the synthesis of halogenated arenes like this compound, allowing for safer handling of reagents such as Cl₂ and F₂ and potentially leading to higher yields and selectivities. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Halogenation

Feature Batch Reactor Continuous Flow Reactor
Safety Higher risk of thermal runaway; handling large quantities of hazardous reagents. Enhanced safety; excellent temperature control; in-situ generation and quenching of hazardous reagents. rsc.orgresearchgate.net
Control Difficult to control temperature and mixing, leading to potential side products. Precise control over reaction parameters (temperature, pressure, stoichiometry). sioc-journal.cn
Efficiency Can have lower selectivity and yield due to poor control. Often higher yields and selectivity; faster process development and scale-up. researchgate.net
Scalability Scale-up can be non-linear and challenging. Easier and more predictable scale-up by running the reactor for longer periods ("scaling out"). researchgate.net

Solvent-Free and Environmentally Benign Reaction Conditions

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or neat, reaction conditions represent an ideal approach. mdpi.com Recent research has demonstrated the feasibility of synthesizing complex fluorinated molecules without solvents. For example, a solvent- and catalyst-free method for synthesizing gem-difluorinated compounds has been developed, relying on direct hydrogen-bond interactions between reactants. mdpi.com This approach not only reduces waste but also simplifies product purification, often requiring only simple filtration. mdpi.comresearchgate.net

Where a solvent is necessary, the use of environmentally benign options like water is encouraged. rsc.org Designing synthetic routes for this compound that operate under solvent-free conditions or in green solvents like water would significantly improve their environmental profile. For instance, a green synthesis for a related difluoro-compound was designed to avoid hazardous reagents and use milder reaction conditions, with water being used to quench the reaction and dichloromethane (B109758) for extraction. e3s-conferences.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste than reactions with low atom economy, like substitutions and eliminations, where parts of the reactants are lost as byproducts. nih.gov

The traditional synthesis of many fine chemicals and pharmaceuticals is notoriously inefficient, generating significant amounts of waste. For example, for every kilogram of product, 5 to 100 times that amount of chemical waste can be produced. nih.gov The synthesis of Ibuprofen is a classic case study where a newer, "greener" route developed by BHC improved the atom economy from a poor 40% to a much better 77% (or 99% with recycled reagents), drastically reducing waste. rsc.org

When evaluating synthetic routes to this compound, it is crucial to consider the atom economy of each step.

Addition Reactions: Ideal, 100% atom economy.

Rearrangement Reactions: Ideal, 100% atom economy.

Substitution Reactions: Inherently wasteful, producing stoichiometric byproducts.

Elimination Reactions: Inherently wasteful, producing stoichiometric byproducts.

Catalytic methods are generally superior to stoichiometric ones as they can improve atom economy and reduce waste. rsc.org A catalytic route to nitrobenzene, for instance, improves the atom economy from 51% to 87% and produces only water as a byproduct, compared to the large volumes of spent sulfuric acid from the traditional process. rsc.org Applying these principles—favoring catalytic processes, addition reactions, and C-H functionalization over stoichiometric substitutions—is key to developing a truly efficient and sustainable synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on this compound is profoundly influenced by the presence of four halogen substituents. These groups activate the aromatic ring toward nucleophilic attack by withdrawing electron density, making the ring carbons electrophilic. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The kinetics of SNAr reactions are primarily dictated by the rate-determining first step: the attack of the nucleophile on the aromatic ring to form the Meisenheimer intermediate. srmist.edu.in The presence of four electron-withdrawing halogens on the benzene ring lowers the activation energy for this step compared to a non-substituted benzene.

Thermodynamically, the formation of the Meisenheimer complex is an equilibrium step. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. libretexts.org Computational studies on related polyhalogenated systems often analyze the relative stabilities of possible intermediates to predict the reaction pathway.

Regioselectivity in the SNAr reaction of this compound is determined by the site of initial nucleophilic attack. This is governed by the stereoelectronic effects of the substituents. The carbon atoms attached to the fluorine atoms (C-2 and C-3) are rendered significantly more electrophilic than those attached to the chlorine atoms (C-1 and C-4) due to the superior electron-withdrawing ability of fluorine.

Consequently, nucleophilic attack is predicted to occur preferentially at the fluorine-bearing positions. Computational models, such as those analyzing the Lowest Unoccupied Molecular Orbital (LUMO) distribution, are often employed to predict the most reactive sites. wuxiapptec.com For polyhalogenated aromatics, the most electron-deficient carbon atom is the preferred site of attack. baranlab.org In this molecule, the combined inductive effects of the adjacent fluorine and chlorine atoms make the C-2 and C-3 positions the most probable targets for nucleophiles.

In the context of SNAr reactions on activated aryl halides, fluorine is typically a better leaving group than chlorine. researchgate.net This is because the reaction rate is primarily controlled by the first step (nucleophilic addition), which is facilitated by the high electronegativity of the substituent at the attack site. The C-F bond's greater strength is less critical as it is broken in the subsequent, non-rate-determining elimination step.

For this compound, a nucleophile will preferentially attack a carbon atom bonded to a fluorine. This leads to the selective displacement of a fluoride ion over a chloride ion. This selectivity is a hallmark of the addition-elimination mechanism in highly halogenated, electron-deficient aromatic systems. libretexts.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds. In contrast to SNAr reactions, the reactivity of halogens in these palladium-catalyzed processes is typically governed by the strength of the carbon-halogen bond, following the order I > Br > Cl >> F. This differential reactivity allows for selective functionalization of the C-Cl bonds in this compound while leaving the C-F bonds intact. The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura and Stille couplings are widely used for creating aryl-aryl bonds. libretexts.orgwikipedia.org In these reactions, this compound would serve as the electrophilic partner.

The Suzuki-Miyaura coupling utilizes an organoboron reagent (like a boronic acid or ester) as the nucleophilic partner in the presence of a palladium catalyst and a base. libretexts.org The reaction is expected to proceed via selective oxidative addition of the palladium catalyst into one of the C-Cl bonds, which are significantly more reactive in this context than C-F bonds. This allows for the controlled synthesis of mono- or di-arylated products.

The Stille coupling employs an organotin reagent (organostannane) as the coupling partner, also catalyzed by palladium. wikipedia.orglibretexts.org Similar to the Suzuki reaction, the selectivity is dictated by the relative ease of oxidative addition, making the C-Cl bonds the reactive sites. While effective, the toxicity of organotin compounds is a notable drawback compared to the more environmentally benign organoboron reagents used in Suzuki couplings. organic-chemistry.org

Table 1. Representative Conditions for Suzuki-Miyaura and Stille Coupling of Aryl Chlorides.
ReactionCatalyst SystemNucleophileBase/AdditiveSolventTypical Temperature
Suzuki-MiyauraPd(OAc)₂, Pd(PPh₃)₄, or Palladacycles with phosphine (B1218219) ligands (e.g., SPhos, XPhos) libretexts.orgArylboronic acid or esterK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF, Water mixtures80-120 °C
StillePd(PPh₃)₄, Pd₂(dba)₃ with ligands like PPh₃ or AsPh₃ wikipedia.orgharvard.eduAryltributylstannaneLiCl, CuI (as co-catalyst) harvard.eduToluene, DMF, NMP, THF80-110 °C

For the introduction of alkyne and alkyl groups, the Sonogashira and Negishi couplings are prominent methods. Again, these reactions would selectively target the C-Cl bonds of this compound.

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The process is typically co-catalyzed by palladium and copper complexes in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org Given the reactivity trend, selective mono- or di-alkynylation at the chloro-substituted positions is feasible.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is particularly versatile as it allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org For this compound, coupling with an alkylzinc or arylzinc reagent would occur at a C-Cl bond to introduce new alkyl or aryl substituents. nih.gov

Table 2. Representative Conditions for Sonogashira and Negishi Coupling of Aryl Chlorides.
ReactionCatalyst SystemNucleophileBase/SolventTypical Temperature
SonogashiraPdCl₂(PPh₃)₂ / CuI wikipedia.orgTerminal Alkyne (R-C≡CH)Triethylamine (Et₃N), Diisopropylamine (DIPA) as base and solventRoom Temp. to 80 °C
NegishiPd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., CPhos) nih.govOrganozinc Halide (R-ZnX)Reaction is base-free; Solvents include THF, DMF, NMPRoom Temp. to 100 °C

Optimization of Catalyst Systems and Ligand Design for Selective Coupling

The functionalization of this compound often relies on cross-coupling reactions, where the optimization of catalyst systems and ligand design is paramount for achieving high selectivity and yields. The presence of four halogen substituents with differing reactivity (C-Cl vs. C-F) presents a significant challenge in selectively activating a specific C-X bond.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely employed for forming carbon-carbon bonds. libretexts.orgfishersci.co.uk The general mechanism for Suzuki coupling involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoborane reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst precursor, ligands, and reaction conditions can dramatically influence the outcome.

Catalyst Systems: Palladium complexes are the most common catalysts for these transformations. libretexts.org Precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are frequently used. fishersci.co.uk For less reactive aryl chlorides like this compound, more robust catalyst systems are often necessary. Palladacycles have emerged as highly stable and efficient catalysts that can operate under low loadings and are less sensitive to air and water. libretexts.org Nickel-based catalysts have also been developed and show promise for activating inert C-Cl bonds. libretexts.org

Ligand Design: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. Electron-rich and sterically bulky phosphine ligands are known to enhance the efficiency of the oxidative addition step, which is often rate-limiting for aryl chlorides. Examples of effective ligands include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and bulky biaryl phosphines like XPhos and SPhos. The design of these ligands is critical for promoting the selective cleavage of the C-Cl bond over the much stronger C-F bond.

Research on similar di- and polyhalogenated systems provides insights into achieving selectivity. For instance, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids, reaction conditions could be tuned to achieve either mono- or diarylation. nih.govresearchgate.net At room temperature, selective monocoupling was observed, while at elevated temperatures in toluene, double coupling occurred. nih.govresearchgate.net This demonstrates that reaction parameters such as temperature, solvent, and base are critical variables to control selectivity.

Table 1: Catalyst and Ligand Systems for Selective Cross-Coupling

Catalyst PrecursorLigandTarget ReactionKey Features
Pd(OAc)₂ / Pd₂(dba)₃Buchwald-type biaryl phosphines (e.g., XPhos, SPhos)Suzuki, Buchwald-HartwigHigh activity for C-Cl bond activation.
Pd(PPh₃)₄TriphenylphosphineSuzuki, Stille, HeckStandard, widely used catalyst system.
PalladacyclesVarious (e.g., Amphos, Xantphos)Suzuki, HeckHigh thermal stability, low catalyst loading. libretexts.org
NiCl₂(dppp)1,3-Bis(diphenylphosphino)propaneKumada, NegishiEffective for unreactive aryl chlorides.

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. libretexts.org The mechanism typically involves a two-step process: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (the benzenonium ion), followed by the loss of a proton to restore aromaticity. libretexts.orguci.edu However, the application of EAS to highly halogenated systems like this compound is severely limited.

Halogens are deactivating substituents in EAS reactions. uci.edu They exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which destabilizes the positively charged benzenonium intermediate and slows down the reaction rate. uci.edupressbooks.pub While halogens also have a +M (mesomeric) or resonance effect, where their lone pairs can donate electron density to the ring, this effect is weaker than their inductive withdrawal. This net deactivation makes the aromatic ring much less nucleophilic and thus less reactive towards electrophiles.

In this compound, the presence of four halogen atoms (two chlorine and two fluorine) profoundly deactivates the ring. Fluorine is the most electronegative element, and its inductive effect is particularly strong. The cumulative deactivating effect of these four halogens makes standard EAS reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, extremely difficult to achieve. libretexts.orgchemistrysteps.com Friedel-Crafts reactions, in particular, are known to fail on strongly deactivated rings. libretexts.orgchemistrysteps.com

Given the significant limitations of EAS on this compound, Directed ortho-Metalation (DoM) presents a powerful alternative for regioselective functionalization. organic-chemistry.orgwikipedia.org DoM involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium, to form an aryllithium intermediate. organic-chemistry.orgwikipedia.org This intermediate can then be trapped with a wide variety of electrophiles to introduce a new substituent.

The key to DoM is the DMG, which is a functional group containing a heteroatom that can coordinate to the lithium reagent, localizing the base and directing deprotonation to the adjacent ortho position. wikipedia.org While this compound does not possess a classic, strong DMG like an amide or carbamate (B1207046) group, halogens themselves can act as moderate directing groups. organic-chemistry.org Fluorine, in particular, is known to be a more effective DMG than chlorine.

In the context of this compound, lithiation would be expected to occur at the C5 position, which is ortho to the fluorine at C3 and meta to the other halogens. The fluorine atom's ability to coordinate the lithium base would direct the deprotonation to the adjacent C-H bond. The resulting organolithium species can then react with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or silyl (B83357) chlorides. This strategy bypasses the high activation barrier associated with EAS and allows for controlled, site-selective introduction of functional groups.

Table 2: Comparison of Functionalization Strategies

StrategyMechanismReactivity with this compoundRegioselectivity
Electrophilic Aromatic Substitution (EAS)Attack of electrophile on the aromatic ring, forming a carbocation intermediate. libretexts.orgVery low due to strong deactivation by four halogen atoms. uci.eduGoverned by directing effects of halogens (ortho, para), but generally unfeasible.
Directed Ortho-Metalation (DoM)Deprotonation ortho to a directing group by a strong base, forming an aryllithium species. wikipedia.orgFeasible; bypasses the deactivated ring's low nucleophilicity.High; directed by the most effective DMG (likely fluorine) to the C5 position.

Reductive Dehalogenation Pathways

Catalytic hydrogenation is a process that involves the addition of hydrogen (H₂) across chemical bonds, typically using a metal catalyst. tcichemicals.com This method can be employed for the reductive dehalogenation of aryl halides, including this compound. Heterogeneous catalysts like palladium on carbon (Pd/C) are commonly used for this purpose. tcichemicals.com The reaction involves the cleavage of carbon-halogen bonds and their replacement with carbon-hydrogen bonds. The reactivity of the C-X bond to hydrogenolysis generally follows the order C-I > C-Br > C-Cl > C-F. This inherent reactivity difference suggests that selective dechlorination over defluorination might be achievable under controlled conditions.

Transfer hydrogenation offers an alternative to using gaseous H₂, employing a hydrogen donor molecule instead. Common hydrogen donors include formic acid, isopropanol, and cyclohexene. researchgate.net Ruthenium-based catalysts are often effective for transfer hydrogenation processes. researchgate.net For substrates with multiple halogens, achieving selective dehalogenation can be challenging, as the reaction may proceed to remove multiple or all halogen atoms depending on the catalyst's activity and the reaction conditions (temperature, pressure, reaction time).

Recent advancements have focused on developing catalysts that allow for more selective hydrogenations. For example, specific rhodium complexes have been used for the complete hydrogenation of benzofurans in a cascade process, highlighting the potential for sophisticated catalyst systems to control complex reductions. nih.gov

Chemical reduction provides an alternative to catalytic hydrogenation for dehalogenation. These methods often employ stoichiometric amounts of a reducing agent. For controlled dehalogenation of polyhalogenated aromatics, reagents that offer a degree of selectivity are required.

Common methods include:

Zinc dust in the presence of an acid (e.g., acetic acid) or base: This is a classic method for reducing various functional groups, including aryl halides. The reactivity can sometimes be modulated to achieve partial dehalogenation.

Magnesium (Grignard formation followed by hydrolysis): Reaction with magnesium can form a Grignard reagent, which upon quenching with a proton source (like water or dilute acid), results in dehalogenation. Selectivity can be an issue, as the more reactive C-Cl bonds would be expected to react preferentially over C-F bonds.

Activated metals: Highly reactive metals, such as Rieke zinc or magnesium, can facilitate dehalogenation under milder conditions.

Sodium borohydride (B1222165) (NaBH₄) with a catalyst: While NaBH₄ alone is generally not strong enough to reduce aryl halides, its reactivity can be enhanced by the addition of transition metal catalysts (e.g., palladium or nickel salts). This combination can be effective for dehalogenation.

The primary challenge in the chemical reduction of this compound is achieving controlled and selective removal of one or more chlorine atoms without affecting the fluorine atoms. This requires careful selection of the reducing agent and fine-tuning of the reaction conditions to exploit the differential reactivity of the C-Cl and C-F bonds.

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations serve as a powerful, non-experimental method to determine the fundamental properties of a molecule. For a substituted aromatic compound like this compound, these calculations provide a detailed picture of its three-dimensional geometry, electron distribution, and energetic landscape.

The geometric and electronic structure of this compound can be rigorously investigated using Density Functional Theory (DFT) and ab initio quantum mechanical methods. researchgate.netresearchgate.net These approaches solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Ab Initio Methods: These calculations, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. For related molecules, HF calculations have been used to determine orbital energies. unl.edu However, they can overestimate properties like the HOMO-LUMO gap. unl.edu

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure of a molecule based on its electron density. nih.gov Functionals like B3LYP are commonly paired with basis sets (e.g., 6-311++G(d,p)) to provide a balance of accuracy and computational cost. researchgate.netresearchgate.net These calculations yield optimized molecular geometries (bond lengths and angles), vibrational frequencies, and electronic properties. researchgate.net For similar halogenated compounds, DFT has been shown to provide results that are in good agreement with experimental data. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to attack by electrophiles. taylorandfrancis.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the site for nucleophilic attack. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electron transfer. researchgate.net

While specific calculated values for this compound are not present in the search results, a typical analysis would yield the energies of these orbitals. The distribution (shape and location) of the HOMO and LUMO across the molecule would pinpoint the most probable sites for electrophilic and nucleophilic reactions. For instance, in many halogenated aromatic compounds, the LUMO has significant contributions from the carbon-halogen bonds. wuxibiology.comwuxibiology.com

Illustrative Data Table: Frontier Orbital Energies

This table demonstrates the type of data generated in a typical FMO analysis. The values are hypothetical and for illustrative purposes only.

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Lowest Unoccupied Molecular Orbital
HOMO-7.8Highest Occupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 6.3 Energy difference (LUMO - HOMO)

The Molecular Electrostatic Potential (ESP) surface is a visual tool that maps the charge distribution of a molecule. It is calculated by placing a positive point charge at various positions on the electron density surface of the molecule and calculating the potential energy. The ESP surface is color-coded to indicate charge distribution:

Red regions indicate negative electrostatic potential, rich in electron density. These areas are prone to electrophilic attack. In halogenated benzenes, these are often located near the electronegative halogen atoms and the π-system of the ring.

Blue regions denote positive electrostatic potential, which is electron-poor. These sites are susceptible to nucleophilic attack. In many substituted benzenes, the hydrogen atoms are typically in regions of positive potential.

Green regions represent neutral or areas of very low potential.

This analysis provides a chemically intuitive map of a molecule's reactive sites, complementing the insights gained from FMO analysis.

Aromaticity Assessment and Resonance Stabilization Energies

Aromaticity is a key property of benzene and its derivatives, conferring significant stability. Computational methods can quantify this property.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess aromaticity. github.io It involves placing a "ghost" atom (a point with no nucleus or electrons) at a specific position, typically in the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). github.iokiku.dk The magnetic shielding at this point is calculated.

Negative NICS values (diatropic shift) indicate the presence of a shielding ring current, which is a hallmark of aromaticity.

Positive NICS values (paratropic shift) suggest an anti-aromatic character.

Values near zero imply a non-aromatic system.

For a substituted benzene like this compound, NICS calculations would be expected to yield negative values, confirming its aromatic character, though the magnitude might be influenced by the electron-withdrawing nature of the halogen substituents. Studies on other aromatic systems have shown how NICS values can be correlated with chemical properties and reactivity. nih.gov

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, providing a clear picture of chemical bonding and electron pairs. jussieu.frwikipedia.org It maps the probability of finding an electron near a reference electron. wikipedia.org

In an ELF analysis, space is divided into basins corresponding to atomic cores, covalent bonds, and lone pairs. researchgate.net For an aromatic compound, ELF analysis reveals the delocalized nature of the π-electrons. Instead of distinct double bond attractors, a continuous basin of delocalized electron density is observed above and below the plane of the benzene ring. taylorandfrancis.com This provides a powerful visual confirmation of aromaticity. The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization (as in a covalent bond or lone pair), and a value around 0.5 suggests delocalized, "electron-gas-like" behavior. taylorandfrancis.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a cornerstone of modern physical organic chemistry, enabling the detailed exploration of reaction pathways, including the identification of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

A primary goal of reaction mechanism studies is to characterize the transition state (TS), which represents the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy or reaction barrier height. A lower barrier height corresponds to a faster reaction rate.

Density Functional Theory (DFT) is a common method used to locate transition states and compute these energy barriers. For a reaction involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, computational chemists would model the geometry of the reactants, products, and the proposed transition state. A key feature of a correctly identified transition state structure on the potential energy surface is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products.

For example, in studies of related molecules, DFT calculations at levels like B3LYP with basis sets such as 6-311++G(d,p) are employed to optimize geometries and calculate energies. The calculated reaction barrier heights provide quantitative insight into reaction feasibility and kinetics.

Table 1: Illustrative Example of Calculated Reaction Barrier Heights for a Hypothetical Reaction of a Halogenated Benzene This table is a conceptual illustration. Specific data for this compound is not available in the cited literature.

Reaction PathwayComputational MethodBasis SetCalculated Barrier Height (kcal/mol)
C-Cl Bond ActivationB3LYP6-311++G(d,p)25.4
C-F Bond ActivationB3LYP6-311++G(d,p)38.2
Nucleophilic Attack at C-1M06-2Xdef2-TZVP15.7
Nucleophilic Attack at C-2M06-2Xdef2-TZVP22.1

Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. In a molecule like this compound, a reagent could potentially react at the two distinct C-H positions or at the carbon atoms bearing the halogen substituents.

Computational models can predict regioselectivity by comparing the activation energies for reactions at all possible sites. The pathway with the lowest energy barrier is the most kinetically favored, and its product is expected to be dominant. Factors influencing this include electronic effects (the distribution of electron density and electrostatic potential) and steric effects (the physical hindrance from bulky groups). Recently, machine learning and data-driven models have also been developed to provide quantitative predictions of regioselectivity for complex C-H functionalization and cross-coupling reactions. These approaches can be trained on datasets of known reactions and then used to predict the outcomes for new substrates like this compound, potentially accelerating the discovery of synthetic routes.

Table 2: Hypothetical Regioselectivity Prediction for Electrophilic Aromatic Substitution on this compound This table illustrates the type of output from a computational study on regioselectivity. The values are not based on published data for this specific molecule.

Position of AttackRelative Activation Energy (kcal/mol)Predicted Major Product
C-5 (ortho to Cl, meta to F)0.0 (Reference)Yes
C-6 (ortho to Cl, meta to F)0.0Yes

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is widely used to predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data, assigning spectral peaks to specific molecular motions or electronic transitions, and confirming molecular structures.

NMR spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations can predict the ¹³C and ¹H NMR chemical shifts of a molecule with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts.

For a given molecule, the process involves first optimizing the molecular geometry and then performing a GIAO calculation. Calculated chemical shifts are often scaled or referenced against a known standard (like Tetramethylsilane, TMS) to improve agreement with experimental values. Comparing the calculated spectrum with the experimental one can confirm assignments or help distinguish between possible isomers. While specific calculations for this compound are not published, the methodology is well-established for a vast range of organic molecules, including other halogenated aromatics.

Table 3: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Related Compound, 1,4-Difluorobenzene This table serves as an example of the correlation between theoretical and experimental data. Data is based on known values for 1,4-difluorobenzene, not this compound.

Carbon Atom (in 1,4-difluorobenzene)Calculated Shift (ppm)Experimental Shift (ppm)Difference (ppm)
C1, C4 (C-F)160.5159.2+1.3
C2, C3, C5, C6 (C-H)117.1116.3+0.8

Vibrational spectroscopy, encompassing IR and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. Computational frequency analysis can predict the wavenumbers and intensities of these vibrations. These calculations are essential for making detailed assignments of experimental spectra, where each absorption band can be attributed to a specific molecular motion (e.g., C-H stretch, C-Cl stretch, ring deformation).

The standard approach involves calculating the second derivatives of the energy with respect to atomic displacements to find the harmonic vibrational frequencies. DFT methods, such as B3LYP, have been shown to provide excellent agreement with experimental results, especially when the calculated frequencies are uniformly scaled by an empirical factor (typically ~0.96-0.98) to account for anharmonicity and other systematic errors. This combined experimental and theoretical approach has been successfully applied to numerous substituted benzenes, providing a robust framework for analyzing the vibrational spectra of this compound.

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Dichlorobenzene Derivative This table demonstrates the typical accuracy of DFT calculations for vibrational spectra, using data for a related compound as an example. Specific data for this compound is not available in the cited literature.

Vibrational Mode DescriptionComputational MethodCalculated Frequency (Scaled)Experimental Frequency (FT-Raman)
Symmetric C-Cl StretchB3LYP/6-311++G(d,p)745751
Ring BreathingB3LYP/6-311++G(d,p)10881095
C-H In-plane BendB3LYP/6-311++G(d,p)12651270
C-C StretchB3LYP/6-311++G(d,p)15701574
C-H StretchB3LYP/6-311++G(d,p)30773085

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation and Reactivity Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the definitive structural elucidation of 1,4-dichloro-2,3-difluorobenzene, providing precise information regarding the chemical environment of each nucleus within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Full Assignment

To achieve an unambiguous assignment of the proton and carbon signals in this compound, multi-dimensional NMR techniques are essential. While one-dimensional spectra offer initial insights, the complex spin-spin coupling interactions, particularly with fluorine, necessitate more sophisticated experiments.

Heteronuclear Single Quantum Coherence (HSQC) experiments are pivotal for correlating the chemical shifts of directly bonded proton and carbon atoms. This allows for the direct assignment of the protonated carbons in the aromatic ring. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range couplings, typically over two or three bonds. These correlations are crucial for assigning the quaternary carbons, including those bonded to the chlorine and fluorine substituents, thereby confirming the substitution pattern on the benzene (B151609) ring.

Fluorine-19 NMR Chemical Shift Anisotropy in Substituted Aromatic Systems

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive to the local electronic environment, making it a powerful probe for studying fluorinated aromatic compounds. In this compound, the ¹⁹F chemical shifts are significantly influenced by the presence of the adjacent chlorine atoms and the other fluorine atom.

The chemical shift anisotropy (CSA) of the fluorine nucleus provides detailed information about the symmetry of the electron distribution around the C-F bond. The CSA is a tensor quantity with three principal components that describe the magnetic shielding along different axes. The magnitude and orientation of this tensor are affected by the electronic effects of the other substituents on the aromatic ring. This data offers a more profound understanding of the electronic structure and the nature of the carbon-fluorine bond within the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Dynamics and Interactions

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to study the molecular vibrations of this compound. These methods provide valuable information about the molecule's fundamental vibrational modes, symmetry, and the interplay of electronic and steric effects from the substituents.

Assignment of Fundamental Vibrational Modes and Overtones

The vibrational spectrum of this compound is characterized by a number of fundamental vibrational modes, overtones, and combination bands. The assignment of these vibrational modes is typically accomplished through a combination of experimental FT-IR and Raman spectroscopy and theoretical calculations, such as Density Functional Theory (DFT).

Key vibrational bands include the C-H stretching, aromatic C-C stretching, C-F stretching, and C-Cl stretching modes, as well as various in-plane and out-of-plane bending vibrations. The C-F stretching vibrations are characteristically strong in the infrared spectrum and appear in the region of 1200-1400 cm⁻¹. The C-Cl stretching modes are found at lower frequencies, typically between 600 and 800 cm⁻¹.

Table 1: Selected Fundamental Vibrational Frequencies of this compound

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Description
ν(C-H) ~3105 ~3105 Carbon-Hydrogen Stretch
ν(C=C) ~1585, ~1475 ~1585, ~1475 Aromatic Carbon-Carbon Stretch
ν(C-F) ~1260 ~1260 Carbon-Fluorine Stretch
ν(C-Cl) ~760 ~760 Carbon-Chlorine Stretch
γ(C-H) ~890 ~890 Carbon-Hydrogen Out-of-Plane Bend
γ(Ring) ~660 ~660 Ring Out-of-Plane Bending

Note: The presented frequencies are approximate and may differ based on experimental conditions and the theoretical methods used for their assignment.

Correlation of Vibrational Frequencies with Electronic and Steric Substituent Effects

The vibrational frequencies of this compound are sensitive to the electronic and steric influences of the chloro and fluoro substituents. The high electronegativity of these halogen atoms modifies the electron density distribution within the aromatic ring, which in turn alters the force constants of the various chemical bonds and their corresponding vibrational frequencies.

The inductive (-I) and mesomeric (+M) effects of the halogens can cause shifts in the C=C stretching frequencies of the aromatic ring when compared to unsubstituted benzene. Additionally, steric hindrance between the adjacent fluorine and chlorine atoms can lead to minor distortions of the benzene ring from planarity. These structural changes can result in the activation of certain vibrational modes that would otherwise be silent in a more symmetrical molecule.

Mass Spectrometry for Mechanistic Pathway Tracing and Fragment Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of this compound and for elucidating its fragmentation patterns upon ionization. The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) produces a distinctive isotopic pattern for the molecular ion and any fragments containing chlorine, which is instrumental in their identification.

Upon ionization, typically by electron impact, the molecular ion (M⁺) of this compound is generated. This ion can then undergo a series of fragmentation reactions. Common fragmentation pathways involve the sequential loss of halogen atoms. For example, the initial loss of a chlorine radical (Cl•) forms the [M-Cl]⁺ fragment, which can be followed by the loss of a second chlorine radical or other neutral species. The expulsion of a fluorine radical (F•) or neutral molecules such as HCl or HF are also plausible fragmentation routes. A thorough analysis of the masses and relative abundances of these fragment ions allows for the construction of a detailed fragmentation mechanism, offering insights into the relative bond strengths and chemical stability of the molecule.

Table 2: Predicted Principal Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl) Ion Formula Description of Fragment
180 [C₆H₂³⁵Cl₂F₂]⁺ Molecular Ion (M⁺)
145 [C₆H₂³⁵ClF₂]⁺ Loss of a Chlorine Radical
126 [C₆H₂F₂]⁺ Loss of two Chlorine Radicals
110 [C₆H₂³⁵Cl]⁺ Loss of two Fluorine and one Chlorine Radical
75 [C₆H₃]⁺ Benzene Cation

Note: The m/z values are based on the most abundant isotope (³⁵Cl). The presence of the ³⁷Cl isotope will generate corresponding peaks at M+2, M+4, etc., for all chlorine-containing fragments.

X-Ray Diffraction Analysis of Crystalline Forms

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

A single-crystal X-ray diffraction analysis of this compound would provide the exact coordinates of each atom in the molecule and its position within the crystal's unit cell. Although a published crystal structure for this specific compound is not readily found, such an analysis would yield precise measurements of the C-C, C-H, C-Cl, and C-F bond lengths and the bond angles within the benzene ring. This data is crucial for validating theoretical models and understanding the electronic effects of the halogen substituents on the aromatic system.

Table 4: Predicted Molecular Geometry Parameters for this compound

ParameterDescriptionPredicted Value (Å or °)
C-Cl Bond LengthDistance between Carbon and Chlorine~1.74 Å
C-F Bond LengthDistance between Carbon and Fluorine~1.35 Å
C-C Bond LengthAromatic C-C distance~1.39 Å
C-C-C AngleAngle within the benzene ring~120°
C-C-Cl AngleAngle involving a chlorine substituent~120°
C-C-F AngleAngle involving a fluorine substituent~120°

Note: These are typical, generalized values for halogenated benzene rings and serve as predictions in the absence of a specific crystal structure.

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. For halogenated compounds, halogen bonding is a key directional interaction that can significantly influence crystal packing. semanticscholar.org A halogen bond is a non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom is attracted to a nucleophilic site on an adjacent molecule, such as another halogen's lone pair or a π-system. nih.gov

In the hypothetical crystal structure of this compound, several types of intermolecular interactions would be expected:

Halogen Bonds: Chlorine atoms are effective halogen bond donors. Therefore, C-Cl···Cl and C-Cl···F interactions would likely play a significant role in the crystal packing. The fluorine atoms, being more electronegative and poorer halogen bond donors, would primarily act as acceptors.

π-π Stacking: The aromatic rings could stack in either a face-to-face or offset fashion, driven by van der Waals forces.

Analysis of these interactions is crucial for crystal engineering, as they dictate properties like melting point, solubility, and morphology. nih.gov

Table 5: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical DistanceExpected Role in Packing
Halogen BondC-Cl:Cl-C or :F-C< Sum of vdW radiiDirectional control of packing motifs
π-π StackingBenzene Ring (π-system)Benzene Ring (π-system)~3.4 - 3.8 ÅStabilizes layered structures
Hydrogen BondC-H:Cl-C or :F-C~2.7 - 3.2 ÅContributes to lattice stability

Applications of 1,4 Dichloro 2,3 Difluorobenzene As a Strategic Synthetic Intermediate

Precursor in Materials Science Research

Fluorinated motifs are highly sought after in materials science for their ability to impart unique properties such as thermal stability, chemical resistance, and specific electronic characteristics.

The incorporation of fluorine atoms into the core structure of liquid crystalline molecules is a common strategy to modify their mesomorphic properties, such as clearing point, viscosity, and dielectric anisotropy. For instance, new difluoro-substituted Schiff base liquid crystals have been synthesized and studied, demonstrating the impact of fluorine substitution on mesomorphic behavior. nih.gov Although there is no specific literature on the use of 1,4-dichloro-2,3-difluorobenzene for creating liquid crystalline mesogens, its rigid, fluorinated core structure is a feature often found in such materials. Synthetic routes could involve the conversion of the chloro-substituents to other functional groups or aryl extensions to build the elongated molecular shapes characteristic of liquid crystals.

Fluorinated aromatic compounds are pivotal in the design of n-type organic semiconductors due to the electron-withdrawing nature of fluorine, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material. researchgate.netsigmaaldrich.com This facilitates electron injection and transport. While the application of this compound is not explicitly detailed in the literature, related structures like 9,10-dichlorooctafluoroanthracene (B3421541) have been used as synthons for n-type organic semiconductors. researchgate.net The synthetic utility of this compound would lie in its potential to be incorporated into larger π-conjugated systems, where the fluorine atoms would modulate the electronic properties and the chlorine atoms would serve as handles for further synthetic elaboration through cross-coupling reactions. scribd.comfrontiersin.org

Building Block for Advanced Organic Reagents and Ligands

The unique substitution pattern of this compound also makes it a potential starting point for the synthesis of specialized reagents and ligands for catalysis.

Fluoroaryl organometallic reagents, such as Grignard or organolithium species, are important intermediates in organic synthesis. The preparation of such reagents from this compound would likely proceed via metal-halogen exchange at one of the carbon-chlorine bonds, which are more reactive than the carbon-fluorine bonds. The resulting organometallic compound could then be used in a variety of subsequent reactions to introduce the 2,3-difluoro-4-chlorophenyl moiety into a target molecule. The synthesis of related fluorinated halobenzenes and their conversion into useful intermediates is an active area of research. chemicalbook.comresearchgate.net

Chiral ligands are fundamental to modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The design of these ligands often involves rigid aromatic backbones to create a well-defined chiral environment around a metal center. nih.govresearchgate.net Although no specific chiral ligands derived from this compound are reported, its framework could serve as a scaffold. The chlorine atoms could be replaced by phosphine (B1218219) groups or other coordinating moieties, and chirality could be introduced through the attachment of chiral auxiliaries or by creating atropisomers. The development of new chiral ligands is a continuous effort in the field of catalysis. rsc.orgresearchgate.net

Intermediate in Agrochemical Research and Development

The utility of this compound in the agricultural sector stems from the influence of its halogen and fluorine substituents on the biological activity and physicochemical properties of the resulting molecules. The presence of chlorine and fluorine atoms can enhance the efficacy of a pesticide by improving its binding affinity to target enzymes or receptors in pests, weeds, and pathogens. Furthermore, these substitutions can increase the metabolic stability of the compound, leading to longer-lasting effects in the field.

Design and Synthesis of Novel Scaffolds for Pesticide Analogues

While direct and extensive research specifically detailing the use of this compound in the design of novel pesticide scaffolds is not widely published, the broader class of dichlorodifluorobenzene isomers is of significant interest in agrochemical synthesis. The structural motif of a dichlorodifluorophenyl group is a key component in a number of active compounds.

For instance, the related isomer 3,5-dichloro-2,4-difluoroaniline (B1223766) serves as a crucial intermediate in the synthesis of the insecticide teflubenzuron (B33202). This insecticide is a benzoylurea (B1208200) derivative that inhibits chitin (B13524) synthesis in insects, leading to their death during molting. The synthesis of teflubenzuron highlights the importance of the dichlorodifluorophenyl moiety in achieving potent insecticidal activity.

The exploration of various substitution patterns on the benzene (B151609) ring is a common strategy in agrochemical research to optimize the biological activity and selectivity of pesticide candidates. The specific arrangement of substituents in this compound offers a unique electronic and steric profile that can be exploited to develop new pesticide analogues with potentially improved properties over existing products.

Precursors for Herbicide and Fungicide Candidate Compounds

The application of fluorinated benzene derivatives extends to the development of herbicides and fungicides. The introduction of a 2,4-difluorophenyl group, for example, has been shown to be a successful strategy in the design of effective fungicides. Research has demonstrated that triazole derivatives containing a 2,4-difluorobenzene moiety exhibit high antifungal activities against various plant pathogens.

Although specific examples of herbicides and fungicides derived directly from this compound are not prominently documented in publicly available literature, the known bioactivity of related compounds suggests its potential as a valuable precursor. The unique substitution pattern of this compound could lead to the discovery of new herbicidal and fungicidal candidates with novel modes of action or improved performance characteristics. The strategic placement of the chlorine and fluorine atoms can influence the compound's interaction with biological targets in weeds and fungi, making it a promising area for further investigation.

Environmental Photochemistry and Degradation Pathways of 1,4 Dichloro 2,3 Difluorobenzene

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

There is a significant lack of specific research on the photolytic degradation of 1,4-dichloro-2,3-difluorobenzene. While general principles of photochemistry suggest that halogenated aromatic compounds can undergo degradation upon exposure to sunlight, the specific pathways and efficiencies for this particular compound have not been documented.

Direct Photolysis Pathways and Quantum Yield Investigations

No studies were found that specifically investigate the direct photolysis of this compound in either aquatic or atmospheric environments. Research on the direct photolysis of the related compound, 1,4-dichlorobenzene (B42874), in aqueous solutions has been conducted, but these findings cannot be directly extrapolated to the difluorinated analogue due to the significant influence of fluorine substitution on the molecule's electronic properties and reactivity. nih.gov Information regarding the quantum yield of this compound, a critical parameter for assessing the efficiency of direct photolysis, is not available.

Photosensitized Degradation Processes and Radical Formation

Information on the photosensitized degradation of this compound is not present in the reviewed literature. In natural waters, dissolved organic matter can act as a photosensitizer, absorbing sunlight and generating reactive oxygen species such as hydroxyl radicals and singlet oxygen, which can then degrade organic pollutants. However, no studies have specifically examined these processes for this compound. Similarly, in the atmosphere, the reaction with photochemically generated hydroxyl radicals is a primary degradation pathway for many organic compounds, but rate constants and reaction products for this compound have not been reported.

Biodegradation Studies in Environmental Systems

The biodegradation of this compound by microorganisms has not been a subject of specific scientific investigation. While the biodegradation of chlorinated benzenes like 1,4-dichlorobenzene has been studied under both aerobic and anaerobic conditions, this knowledge is not directly transferable to dichlorodifluorobenzenes due to the differing nature of the carbon-halogen bonds. ub.eduethz.chnih.gov

Microbial Degradation Pathways (Aerobic and Anaerobic)

No studies have been identified that detail the aerobic or anaerobic microbial degradation pathways of this compound. For comparison, the aerobic degradation of 1,4-dichlorobenzene is known to be initiated by dioxygenase enzymes, leading to the formation of chlorocatechols which are further metabolized. ub.eduethz.ch Anaerobic degradation of 1,4-dichlorobenzene can occur via reductive dechlorination. battelle.org However, the presence of fluorine atoms in this compound would likely alter the susceptibility of the aromatic ring to microbial attack, and the specific pathways remain unknown.

Identification of Biodegradation Metabolites and Their Fate (non-toxicological)

As no studies on the biodegradation of this compound were found, there is no information available on its potential biodegradation metabolites or their subsequent environmental fate.

Enzymatic Mechanisms of Dehalogenation (e.g., Cytochrome P450 activity)

There is no specific information on the enzymatic mechanisms, including the role of cytochrome P450 monooxygenases, in the dehalogenation of this compound. While cytochrome P450 enzymes are known to be involved in the metabolism of a wide range of halogenated compounds, their specific activity towards this particular dichlorodifluorinated benzene (B151609) has not been investigated. nih.gov

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes, such as hydrolysis and redox transformations. These processes are fundamental in determining the persistence and mobility of a compound in soil, water, and sediment.

Hydrolysis is a chemical reaction in which a molecule of water cleaves one or more chemical bonds. The susceptibility of a compound to hydrolysis is a key factor in its environmental persistence, particularly in aquatic systems.

Currently, there is a notable lack of specific experimental data on the hydrolytic stability and degradation pathways of this compound in environmental matrices. However, insights can be drawn from the known chemistry of similar halogenated aromatic compounds.

Generally, the carbon-halogen bonds in aromatic rings are resistant to hydrolysis under typical environmental conditions (ambient temperature and neutral pH). The strength of the carbon-halogen bond increases in the order C-I < C-Br < C-Cl < C-F. Given that this compound possesses both carbon-chlorine and the significantly stronger carbon-fluorine bonds, it is expected to be highly resistant to hydrolysis.

The presence of multiple halogen substituents on the benzene ring tends to further stabilize the molecule against nucleophilic attack by water. Therefore, it is anticipated that the hydrolytic half-life of this compound is very long, and hydrolysis is not a significant degradation pathway in the environment.

Table 1: Predicted Hydrolytic Stability of Halogenated Benzenes This table is illustrative and based on general chemical principles, as specific data for this compound is not available.

Compound Family Key Bonds Predicted Hydrolytic Reactivity Expected Primary Products (if any)
Chlorobenzenes C-Cl Low Chlorophenols (under forcing conditions)
Fluorobenzenes C-F Very Low Fluorophenols (highly unlikely under environmental conditions)
This compound C-Cl, C-F Very Low Dichlorodifluorophenols (highly unlikely under environmental conditions)

Redox (oxidation-reduction) reactions are crucial in the environmental fate of many organic pollutants, especially in soil and sediment where varying redox conditions exist. These transformations involve the transfer of electrons, often mediated by minerals or microbial activity.

Aerobic Conditions: Under aerobic (oxygen-rich) conditions, the primary abiotic degradation pathway for many aromatic compounds is oxidation, often initiated by photochemically produced hydroxyl radicals. However, in soil and sediment, direct oxidation is generally a slow process for highly halogenated compounds. Biodegradation by microorganisms is the more dominant aerobic degradation route for compounds like 1,4-dichlorobenzene. ethz.chnih.gov For this compound, while specific data is absent, its high degree of halogenation likely makes it recalcitrant to abiotic oxidation in soil.

Anaerobic Conditions: In anaerobic (oxygen-deficient) environments, such as saturated soils and deep sediments, reductive dehalogenation is a more probable transformation pathway for chlorinated aromatic compounds. ethz.chbattelle.org This process involves the removal of a halogen atom and its replacement with a hydrogen atom. For chlorinated benzenes, this process can lead to the formation of less chlorinated, and often less toxic, daughter products. ethz.ch

For this compound, reductive dechlorination would be thermodynamically more favorable than reductive defluorination due to the lower bond energy of the C-Cl bond compared to the C-F bond. Therefore, potential anaerobic transformation could proceed through the stepwise removal of chlorine atoms. Studies on fluorinated benzoates have shown that defluorination can occur under specific anaerobic conditions, such as denitrifying environments, but it is often a slower and more selective process. researchwithrutgers.comnih.gov The fluorophenol isomers, however, have been observed to be highly resistant to anaerobic degradation. nih.gov

Given these points, it is plausible that under suitable anaerobic conditions, this compound could undergo reductive dechlorination to form difluorobenzene isomers. Further degradation would depend on the subsequent breakdown of the fluorinated ring, which is known to be challenging.

Table 2: Potential Redox Transformation Products of this compound This table presents hypothetical degradation products as direct experimental evidence is lacking.

Redox Condition Proposed Mechanism Potential Intermediate Products
Anaerobic Reductive Dechlorination 1-Chloro-2,3-difluorobenzene (B1304198), 4-Chloro-1,2-difluorobenzene
Anaerobic Reductive Dechlorination 1,2-Difluorobenzene (B135520)

Environmental Fate Modeling and Persistence Research

Environmental fate models are computational tools used to predict the transport, distribution, and persistence of chemicals in the environment. ethz.ch For compounds like this compound, where empirical data is scarce, modeling provides a valuable means of estimating environmental behavior.

Halogenated aromatic compounds are often semi-volatile, meaning they can partition between the gas phase and atmospheric particles. scirp.org This property allows them to be transported over long distances in the atmosphere. envirocomp.com Atmospheric transport is a primary mechanism for the global distribution of such chemicals. envirocomp.com

Models for atmospheric transport and deposition of halogenated aromatics typically consider several key factors:

Vapor Pressure: Influences the compound's tendency to exist in the gas phase.

Henry's Law Constant: Describes the partitioning between air and water.

Atmospheric Half-life: Determined by reaction rates with atmospheric oxidants like the hydroxyl radical (•OH). The major atmospheric removal process for halogenated aromatics is oxidation by hydroxyl radicals.

Particle Partitioning: The tendency to adsorb to atmospheric aerosols, which affects deposition rates.

While a specific atmospheric half-life for this compound is not available, it is expected to be relatively long, likely on the order of days to weeks, similar to other di- and trichlorobenzenes. This would allow for significant long-range atmospheric transport. Deposition occurs through wet deposition (rain and snow) and dry deposition (particle settling).

A key concern for highly halogenated aromatic compounds is their potential to be Persistent Organic Pollutants (POPs). POPs are chemicals that possess a particular combination of physical and chemical properties such that they:

Remain intact in the environment for long periods (persistence).

Become widely distributed throughout the environment as a result of natural processes involving soil, water, and, most notably, air (long-range transport).

Accumulate in the fatty tissue of living organisms including humans (bioaccumulation).

Are toxic to humans and wildlife.

There is no formal assessment of this compound against the criteria for POPs as defined by international agreements like the Stockholm Convention. However, an evaluation of its likely properties based on its chemical structure suggests it may exhibit some POP-like characteristics.

Persistence: As discussed, the compound is expected to be resistant to hydrolysis and slow to degrade through redox transformations, indicating high persistence.

Long-Range Transport: Its semi-volatile nature suggests a potential for long-range atmospheric transport.

Bioaccumulation: Halogenated aromatic compounds are typically lipophilic (fat-soluble) and have the potential to bioaccumulate. The presence of both chlorine and fluorine atoms would contribute to its lipophilicity.

Toxicity: While specific toxicological data for this compound is not the focus here, halogenated aromatic hydrocarbons as a class include many toxic compounds. scirp.org

Without specific experimental data on its half-life in various environmental compartments, its bioaccumulation factor, and its toxicity, a definitive classification as a POP cannot be made. However, its structural similarity to known POPs, such as hexachlorobenzene, warrants further investigation into its environmental behavior and potential risks.

Table 3: Qualitative Assessment of this compound against POP Criteria

POP Criterion Structural Indication for this compound Data Availability
Persistence Aromatic ring with stable C-Cl and very stable C-F bonds suggests high resistance to degradation. No specific experimental half-life data found.
Bioaccumulation Halogenated, lipophilic structure suggests potential for accumulation in fatty tissues. No specific Bioaccumulation Factor (BAF) or Bioconcentration Factor (BCF) data found.
Long-Range Transport Semi-volatile nature is expected, which is conducive to atmospheric transport. No specific atmospheric half-life or modeling data found.
Toxicity Belongs to the class of halogenated aromatic hydrocarbons, which contains many toxic substances. Outside the scope of this article.

Future Directions and Emerging Research Avenues in Dichloro Difluorobenzene Chemistry

Development of Highly Selective and Stereospecific Synthetic Methodologies

The precise synthesis of polysubstituted aromatic compounds like 1,4-dichloro-2,3-difluorobenzene is foundational to unlocking their potential. Future research will undoubtedly focus on developing more efficient, selective, and sustainable synthetic routes.

Current methods for synthesizing fluorinated and chlorinated aromatics often involve multi-step procedures that may lack perfect regioselectivity or require harsh conditions. For instance, classical methods like the Balz-Schiemann reaction are effective for introducing fluorine but can produce waste. jmu.eduoriprobe.com Similarly, direct halogenation can lead to mixtures of isomers, necessitating difficult purification steps.

Future synthetic strategies will likely pivot towards late-stage functionalization and catalytic methods that offer high selectivity. Key research directions include:

Directed Ortho-Metalation (DoM): Leveraging the directing ability of one of the existing halogen substituents to introduce the remaining groups with high regiocontrol.

Catalytic C-H Activation/Halogenation: Developing novel transition-metal catalysts that can selectively activate and functionalize specific C-H bonds on a difluorobenzene or dichlorobenzene precursor. This avoids the need to start with pre-functionalized materials and offers a more atom-economical approach.

Flow Chemistry: Employing continuous-flow reactors for diazotization and hydro-de-diazotization reactions can significantly improve safety, efficiency, and scalability for producing precursors like 1,3-difluorobenzene (B1663923) from 2,4-difluoroaniline. researchgate.net

While this compound itself is achiral, the development of stereospecific reactions is crucial for when it is used as a scaffold. A stereospecific reaction is one where stereoisomeric starting materials yield stereoisomerically different products. alrasheedcol.edu.iqinflibnet.ac.in For example, if this core is functionalized with a group that creates a prochiral center, subsequent stereospecific reactions would allow for the synthesis of single enantiomer products, which is of paramount importance in pharmaceutical applications. All stereospecific reactions are inherently stereoselective, but the reverse is not always true. masterorganicchemistry.com

Synthetic StrategyDescriptionPotential AdvantagesResearch Focus
Catalytic C-H HalogenationDirect introduction of Cl or F atoms onto a benzene (B151609) precursor using a catalyst.High atom economy, reduced number of steps.Designing catalysts for high regioselectivity on electron-poor rings.
Cross-Coupling ReactionsBuilding the molecule by coupling simpler halogenated fragments (e.g., Suzuki, Stille).Modular approach, good functional group tolerance.Developing catalysts effective for C-F and C-Cl bond formation/cleavage.
Flow SynthesisUtilizing continuous-flow reactors for hazardous or fast reactions. researchgate.netEnhanced safety, scalability, and precise control over reaction parameters. researchgate.netOptimizing conditions for multi-step sequences involving halogenation and diazotization.

Exploration of New Reactivity Modes and Multi-Component Transformations

The reactivity of this compound is dictated by its aromatic ring and the four halogen substituents. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). Future research will aim to exploit these inherent properties and discover new transformations.

Emerging areas of interest include:

Selective C-Cl vs. C-F Bond Functionalization: Developing catalytic systems that can selectively activate the C-Cl bonds (which are generally more reactive) for cross-coupling reactions while leaving the more robust C-F bonds intact. This differential reactivity allows the molecule to be used as a versatile platform for sequential functionalization.

Reductive Dehalogenation: The selective removal of one or more halogen atoms can provide access to a range of di- and tri-substituted fluorobenzenes. google.com This is particularly useful for creating molecules that are otherwise difficult to synthesize directly.

Multi-Component Reactions (MCRs): Designing one-pot reactions where this compound and several other reactants combine to form complex products. This approach is highly efficient and aligns with the principles of green chemistry. An MCR could involve, for example, an initial SNAr reaction followed by an intramolecular cyclization.

Photoredox Catalysis: Using light to generate radical intermediates can open up novel reaction pathways that are not accessible under thermal conditions. This could include difluoromethylation or other radical-mediated C-H functionalizations on derivatives of the title compound. rsc.org

Integration of Advanced Computational Chemistry for Predictive Material Design

The trial-and-error approach to materials discovery is increasingly being replaced by computational methods that can predict material properties before synthesis. mit.edumpie.de this compound is an ideal candidate for such in silico studies.

Future research will heavily integrate computational chemistry in the following ways:

Quantum Mechanical Simulations: Using methods like Density Functional Theory (DFT) to calculate the molecule's electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. These calculations can predict its reactivity, stability, and how it will interact with other molecules.

Predicting Material Properties: Algorithms can be used to predict which chemical building blocks, such as this compound, can be combined to create advanced materials with superior functions. mit.edu For example, computational models can predict the properties of polymers or liquid crystals incorporating this unit, guiding synthetic efforts towards materials with desired optical, thermal, or electronic characteristics.

Multiscale Modeling: Bridging the gap from quantum mechanical descriptions of single molecules to the macroscopic properties of a material. mpie.de This involves simulating how molecules self-assemble and interact on a larger scale to predict properties like charge mobility in organic semiconductors or the mechanical strength of a polymer.

Machine Learning and AI: Training artificial intelligence models on large datasets of chemical information to predict the properties and synthetic accessibility of new compounds derived from this compound. mit.edu This can dramatically accelerate the discovery of new functional materials.

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. The arrangement of four halogen atoms on the benzene ring of this compound makes it a highly promising building block for creating ordered supramolecular structures.

Key future directions are:

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors and acceptors, respectively. Research will focus on understanding and controlling these interactions to direct the self-assembly of the molecule into specific architectures like tapes, rosettes, or porous networks.

Crystal Engineering: Systematically studying how modifications to the molecular structure influence the packing in the solid state. By co-crystallizing this compound with other molecules, it may be possible to design materials with specific properties, such as nonlinear optical activity or host-guest capabilities.

Gelators and Liquid Crystals: Derivatives of di- and tri-chlorinated benzenes have been shown to act as organogelators, forming fibrous networks that immobilize solvents. nih.gov Research into functionalized derivatives of this compound could lead to new stimuli-responsive "smart" materials that change phase or properties in response to light, heat, or chemical analytes. The interactions between the gelator and solvent can subtly alter the molecular stacking and the resulting nanostructures. nih.gov

Innovation in Remediation Technologies for Halogenated Aromatic Contaminants

While valuable in synthesis, halogenated aromatic compounds are also persistent environmental pollutants. Their recalcitrance stems from the strength of the carbon-halogen bonds. Developing effective remediation technologies is a critical area of research.

Future innovations will likely focus on sustainable and efficient methods to degrade compounds like this compound.

Bioremediation: Exploring the use of microorganisms that can metabolize halogenated compounds. Studies have shown that certain bacteria can perform reductive dehalogenation on dichlorobenzenes, converting them to less chlorinated and ultimately non-toxic compounds like benzene. nih.govnih.gov Fungi also show promise in degrading halogenated nitroaromatic compounds through dehalogenation. mdpi.com

Mycoremediation: Utilizing fungi and their extensive mycelial networks to degrade recalcitrant compounds. mdpi.com Fungi can be highly effective at dehalogenating both chlorinated and fluorinated pollutants. mdpi.com

Advanced Oxidation Processes (AOPs): These technologies, which generate highly reactive hydroxyl radicals, are effective for treating a range of organic contaminants. itrcweb.org Research is needed to optimize AOPs for the complete mineralization of polyhalogenated benzenes.

Catalytic Hydrodehalogenation: Using metal catalysts (e.g., palladium on carbon) and a hydrogen source to replace halogen atoms with hydrogen. google.com The challenge lies in developing catalysts that are active at low temperatures and pressures and are resistant to poisoning.

Remediation TechnologyMechanismApplicability to Halogenated AromaticsResearch Goal
Microbial Reductive DehalogenationBacteria use halogenated compounds as electron acceptors, sequentially removing halogens. nih.govnih.govDemonstrated for dichlorobenzenes, converting them to monochlorobenzene and benzene. nih.govIsolating and engineering microbes that can also cleave C-F bonds efficiently.
MycoremediationFungal enzymes break down pollutants; mycelial networks enhance contact time. mdpi.comEffective for chlorinated and fluorinated nitrophenols, with confirmed dehalogenation. mdpi.comScreening fungal species for activity against dichlorodifluorobenzenes.
Advanced Oxidation Processes (AOPs)Generation of hydroxyl radicals that non-selectively oxidize organic molecules. itrcweb.orgEffective, but can be energy-intensive and impacted by water quality. mdpi.comitrcweb.orgImproving energy efficiency and developing catalysts to enhance radical production.
Catalytic HydrodehalogenationHydrogen gas with a metal catalyst (e.g., Pd/C) replaces halogens with hydrogen. google.comEffective for C-Cl bonds; C-F bonds are more challenging.Developing more active and robust catalysts for complete dehalogenation under mild conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4-dichloro-2,3-difluorobenzene with high purity?

  • Methodology : Start with halogenation of fluorobenzene derivatives using sequential Friedel-Crafts chlorination and electrophilic fluorination. Adjust stoichiometry (e.g., Cl₂/FeCl₃ and F₂ gas in inert solvents) and reaction temperatures (60–80°C) to minimize byproducts. Post-synthesis purification involves fractional distillation followed by HPLC or GC-MS to verify purity (>98%) .
  • Key Challenges : Competing substitution patterns (e.g., para/meta isomers) require precise control of directing groups. Use steric hindrance or electron-withdrawing substituents to favor 1,4-dichloro-2,3-difluoro configuration.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Analytical Workflow :

  • NMR (¹H/¹⁹F/¹³C): Confirm substitution patterns via coupling constants (e.g., ¹⁹F NMR for fluorines at positions 2 and 3) .
  • GC-MS : Monitor purity and detect trace impurities (e.g., dichlorobenzene isomers) .
  • Elemental Analysis : Verify Cl/F ratios match theoretical values (C₆H₄Cl₂F₂: Cl 34.2%, F 20.6%) .
    • Data Cross-Validation : Discrepancies in purity assessments (e.g., GC vs. NMR) can arise from solvent residues; use multiple techniques for confirmation .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments to study electronic effects in materials derived from this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to assess dielectric impacts on reaction kinetics.
    • Application : Use fluorinated ligands (e.g., 1,4-diethynyl-2,3-difluorobenzene derivatives) to tune electronic properties in metal-organic frameworks (MOFs) .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzene derivatives?

  • Approach :

  • Single-Crystal X-ray Diffraction : Compare bond lengths and angles (e.g., C-Cl vs. C-F) with literature values. Anomalies may arise from crystal packing forces or disordered substituents.
  • Complementary Techniques : Pair XRD with solid-state NMR to confirm molecular symmetry and substituent orientation .

Q. How to assess the environmental persistence and ecotoxicology of this compound?

  • Experimental Design :

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.
  • QSAR Modeling : Predict bioaccumulation potential (log Kow) and toxicity endpoints (e.g., LC₅₀ for aquatic organisms) using substituent-specific parameters .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling intermediates in this compound synthesis?

  • Guidelines :

  • Ventilation : Use fume hoods for chlorination/fluorination steps to mitigate exposure to Cl₂/F₂ gases .
  • PPE : Acid-resistant gloves and face shields during high-temperature reactions.
  • Spill Management : Neutralize halogenated waste with sodium bicarbonate before disposal .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies?

  • Application : Synthesize this compound-d₄ (deuterated at non-reactive positions) to track reaction pathways via mass spectrometry or kinetic isotope effects .

Tables for Key Data

Property Value Method Reference
Molecular Weight178.99 g/molCalculated
Boiling Point~210–220°C (est.)Distillation
¹⁹F NMR Shift (δ)-112 ppm (F2), -115 ppm (F3)Spectroscopic
Log Kow (Predicted)3.2QSAR Modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.